molecular formula C19H14Cl2N2O3S B6497081 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 941993-94-8

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide

Cat. No.: B6497081
CAS No.: 941993-94-8
M. Wt: 421.3 g/mol
InChI Key: FBJVBWCEIRLCOR-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a dichlorophenoxyacetamido moiety, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response . The compound’s interaction with COX-2 is characterized by the formation of a stable complex, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines such as MCF-7 and A549 by interfering with cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of COX-2, forming a stable complex that inhibits the enzyme’s activity . Additionally, it has been shown to interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on COX-2 and other target proteins, leading to sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of several metabolites that are excreted in the urine . The metabolic pathways of the compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Additionally, it has been shown to accumulate in the endoplasmic reticulum and mitochondria, affecting their function and contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base, such as triethylamine, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-15(14(21)8-12)26-10-17(24)23-19-13(18(22)25)9-16(27-19)11-4-2-1-3-5-11/h1-9H,10H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVBWCEIRLCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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